molecular formula C24H20FN5OS B15003482 N'-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B15003482
M. Wt: 445.5 g/mol
InChI Key: NJMMMSADOOZETP-RPPGKUMJSA-N
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Description

N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining indole, pyrrole, and thieno[2,3-b]pyridine moieties, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps:

Chemical Reactions Analysis

N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of indole, pyrrole, and thieno[2,3-b]pyridine moieties in N’-[(E)-(5-fluoro-1-methyl-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide makes it particularly interesting for further research.

Properties

Molecular Formula

C24H20FN5OS

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(E)-(5-fluoro-1-methylindol-3-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H20FN5OS/c1-14-10-15(2)27-24-20(14)21(30-8-4-5-9-30)22(32-24)23(31)28-26-12-16-13-29(3)19-7-6-17(25)11-18(16)19/h4-13H,1-3H3,(H,28,31)/b26-12+

InChI Key

NJMMMSADOOZETP-RPPGKUMJSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CN(C4=C3C=C(C=C4)F)C)N5C=CC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CN(C4=C3C=C(C=C4)F)C)N5C=CC=C5)C

Origin of Product

United States

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